carbamimidothioate de méthyle

Vue d'ensemble

Description

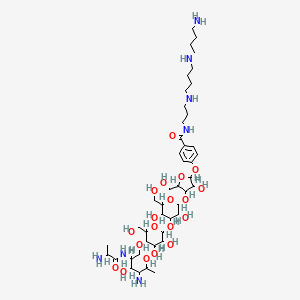

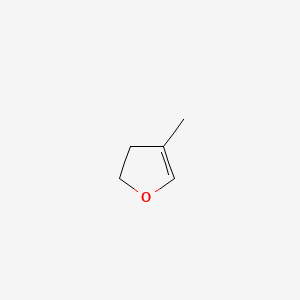

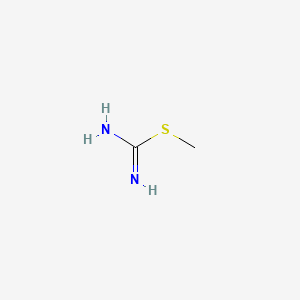

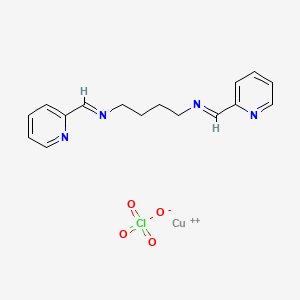

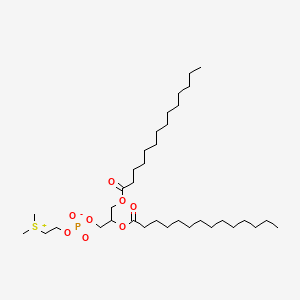

Carbamimidothioic acid, methyl ester, also known as Carbamimidothioic acid, methyl ester, is a useful research compound. Its molecular formula is C2H6N2S and its molecular weight is 90.15 g/mol. The purity is usually 95%.

The exact mass of the compound Carbamimidothioic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Carbamimidothioic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamimidothioic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'inhibiteurs pour l'hépatite C et d'agents anti-SRAS

Le carbamimidothioate de méthyle est utilisé dans la synthèse de 4-aryl-5-cyano-1,6-dihydro-2-thiouracils, qui sont des inhibiteurs du virus de l'hépatite C et des agents anti-syndrome respiratoire aigu sévère (SRAS) . Cette synthèse implique une réaction monotope à plusieurs composants à partir d'aldéhydes aromatiques, d'éthyl 2-cyanoacétate et de chlorhydrate de S-benzylisothiourée (sulfate de this compound) sous méthanol .

Activité anti-VIH-1 intégrase

Les composés synthétisés à l'aide de this compound ont montré une activité anti-intégrase VIH-1 . Cela suggère que le composé pourrait être utilisé dans le développement de médicaments pour le traitement du VIH-1 .

Synthèse d'agents anticancéreux, antibactériens et antipaludiques

Le this compound est utilisé dans la synthèse de dihydropyrimidinones, qui présentent une large gamme d'activités biologiques telles que des agents anticancéreux, anti-VIH, antibactériens, antipaludiques, antihypertenseurs, sédatifs hypnotiques, anticonvulsivants, antithyroïdiens, antihistaminiques et antibiotiques .

Inhibition du métabolisme des acides nucléiques

Les dérivés de thiouracils (thiopimidiones), qui peuvent être synthétisés à l'aide de this compound, inhibent le métabolisme des acides nucléiques . Cette propriété pourrait être utile dans le développement de médicaments ciblant le métabolisme des acides nucléiques de certaines maladies .

Traitement de l'hyperthyroïdie et de la maladie de Basedow

Les dérivés de thiouracils (thiopimidiones) synthétisés à l'aide de this compound inhibent la formation d'hormones thyroïdiennes et sont utilisés pour le traitement de l'hyperthyroïdie et de la maladie de Basedow .

Synthèse de nouveaux hétérocycles

Le this compound est utilisé dans la synthèse de nouveaux hétérocycles, qui sont importants dans divers domaines de la science et de la technologie . Ces hétérocycles sont largement utilisés en science des matériaux, pharmacologie, médecine, synthèse organique et dans d'autres domaines .

Synthèse de carbamimidothioates de S-aryle

Le this compound est utilisé dans la synthèse de carbamimidothioates de S-aryle . Ces composés sont des produits intermédiaires précieux pour la synthèse de diverses structures hétérocycliques, de catalyseurs organiques, d'agents complexants, de médicaments anti-VIH et d'autres agents antiviraux, d'inhibiteurs de la synthase d'oxyde nitrique, d'agonistes et d'antagonistes des récepteurs de l'histamine et du NMDA, de médicaments anticancéreux, bactéricides, hypotenseurs et anti-inflammatoires, d'herbicides, de fongicides, etc .

Étude des spectres de masse

Le this compound est utilisé dans l'étude des spectres de masse de nouveaux hétérocycles . Cela aide à comprendre le comportement de ces composés sous impact électronique et ionisation chimique .

Mécanisme D'action

Methyl carbamimidothioate, also known as s-methylisothiourea or Carbamimidothioic acid, methyl ester, is a chemical compound with the formula C2H6N2S . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Analyse Biochimique

Biochemical Properties

Carbamimidothioic acid, methyl ester plays a significant role in biochemical reactions, particularly as an inhibitor of protease enzymes. It interacts with enzymes such as proteases by binding to their active sites, which blocks the cleavage of peptide bonds . This interaction prevents the degradation of proteins, making it useful in the treatment of autoimmune diseases and inflammatory conditions . The compound’s ability to inhibit protease activity is crucial for its therapeutic applications.

Cellular Effects

Carbamimidothioic acid, methyl ester has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting protease activity, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving triple-negative MDA-MB231 breast cancer cells, the compound has been shown to induce cytotoxic effects by perturbing the cell cycle and impairing mitochondrial activity . This leads to the production of reactive oxygen species and the promotion of apoptosis, highlighting its potential in cancer therapy .

Molecular Mechanism

The molecular mechanism of carbamimidothioic acid, methyl ester involves its binding interactions with biomolecules. The compound binds to the active sites of protease enzymes, inhibiting their activity and preventing protein degradation . This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound’s interaction with the N-terminal fragment of urokinase-plasminogen activator (uPa) and epidermal growth factor receptor (EGFR) has been shown to abrogate the growth-sustaining effects of these receptors, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carbamimidothioic acid, methyl ester can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Over time, the compound may degrade, leading to a reduction in its inhibitory effects on protease activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including the induction of apoptosis and impairment of mitochondrial activity in cancer cells .

Dosage Effects in Animal Models

The effects of carbamimidothioic acid, methyl ester vary with different dosages in animal models. At lower doses, the compound may effectively inhibit protease activity without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and impairment of cellular function . It is important to determine the optimal dosage to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

Carbamimidothioic acid, methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels . The compound’s role in inhibiting protease activity can influence the overall metabolic balance within cells, leading to changes in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of carbamimidothioic acid, methyl ester within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments where it exerts its effects . Transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation.

Subcellular Localization

Carbamimidothioic acid, methyl ester is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as mitochondria, where it can induce apoptosis and impair mitochondrial activity . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Propriétés

IUPAC Name |

methyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDKIZNHOCEXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1068-58-2 (mono-hydrobromide), 14527-26-5 (sulfate[1:1]), 2260-00-6 (sulfate), 4338-95-8 (mono-hydriodide), 53114-57-1 (mono-hydrochloride), 867-44-7 (sulfate[2:1]) | |

| Record name | S-Methylisothiopseudouronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60903780 | |

| Record name | NoName_4527 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-19-8 | |

| Record name | Methylisothiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methylisothiopseudouronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-THIOPSEUDOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES8C3884JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of S-methylisothiourea?

A1: S-methylisothiourea acts as a mechanism-based inactivator of NOS enzymes. This means it requires interaction with the enzyme's active site and participation in the catalytic cycle to exert its inhibitory effect. []

Q2: What are the downstream consequences of S-methylisothiourea-mediated NOS inhibition?

A3: By inhibiting NOS, S-methylisothiourea reduces the production of nitric oxide (NO). This, in turn, can impact various physiological processes, including vasodilation, inflammation, and neurotransmission. [, , ]

Q3: How does S-methylisothiourea influence NO production in endotoxic shock?

A4: In rodent models of endotoxic shock, S-methylisothiourea has been shown to reverse hypotension and vascular hyporeactivity to vasoconstrictors, likely by inhibiting iNOS-mediated NO overproduction. []

Q4: Can S-methylisothiourea impact myocardial oxygen consumption?

A5: Research suggests that S-methylisothiourea can modulate myocardial oxygen consumption in failing hearts, potentially through the inhibition of iNOS-derived NO. This effect is not observed in normal hearts. []

Q5: What is the molecular formula and weight of S-methylisothiourea?

A5: The molecular formula of S-methylisothiourea is CH5N3S, and its molecular weight is 91.14 g/mol.

Q6: What is known about the stability of S-methylisothiourea?

A7: While specific stability data might require further investigation, one study mentions that S-methylisothiourea appears to be cell impermeable and inhibits NOS "irreversibly." []

Q7: Has S-methylisothiourea been explored for catalytic applications?

A8: While S-methylisothiourea itself is not a catalyst, it serves as a key building block in the synthesis of metal-containing complexes that exhibit catalytic activity. For example, Ni–S-methylisothiourea complexes supported on boehmite nanoparticles have shown promising activity in the synthesis of 5-substituted tetrazoles. []

Q8: How do structural modifications of S-methylisothiourea affect its activity?

A9: Research on substituted aminoguanidines and aminoisothioureas, structurally related to S-methylisothiourea, suggests that modifications to the amino group can significantly impact NOS isoform selectivity and inactivation kinetics. []

Q9: What is known about the pharmacokinetic properties of S-methylisothiourea?

A10: Limited information is available on the absorption, distribution, metabolism, and excretion of S-methylisothiourea. Studies primarily focus on its in vivo effects following specific administration routes and dosages. [, ]

Q10: What in vivo models have been used to study S-methylisothiourea's effects?

A11: Various animal models, including rats, mice, rabbits, and pigs, have been employed to investigate the effects of S-methylisothiourea in conditions such as endotoxic shock, myocardial infarction, hemorrhagic cystitis, and osteoarthritis. [, , , , , , ]

Q11: Have any biomarkers been identified to monitor S-methylisothiourea's effects?

A13: Researchers have used biomarkers like serum creatinine, blood urea nitrogen, nitrite levels, lipid peroxidation products, and antioxidant enzyme activities to assess the impact of S-methylisothiourea in various disease models. [, , , , , ]

Q12: What analytical techniques are used to study S-methylisothiourea?

A14: Studies employed various methods, including spectrophotometry, enzyme-linked immunosorbent assays, Western blotting, immunohistochemistry, reverse transcription-polymerase chain reaction, and pressurized myography, to assess the effects and mechanisms of S-methylisothiourea. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

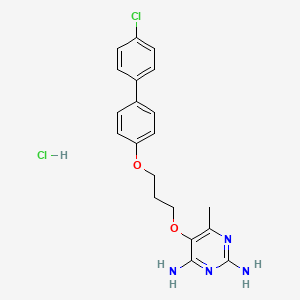

![4-nitro-N-[2-(pyridin-2-yldisulfanyl)ethyl]-2,1,3-benzoxadiazol-7-amine](/img/structure/B1219365.png)

![(4aR,4bS,6aS,6bR,10aR,11aS,11bR)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b-dodecahydro-3H-indeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1219369.png)